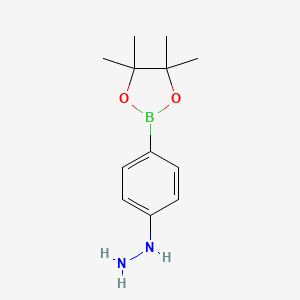
(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)hydrazine: is an organic compound that features a phenyl group substituted with a hydrazine moiety and a dioxaborolane ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)hydrazine typically involves the reaction of 4-bromo-1-phenyl-1H-pyrazole with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out in dimethyl sulfoxide (DMSO) at elevated temperatures, usually around 80°C .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like sodium periodate.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.
Substitution: The phenyl hydrazine moiety allows for various substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions:
Oxidation: Sodium periodate in a mixture of acetone and water at room temperature.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with sodium periodate typically yields corresponding carbonyl compounds.
科学的研究の応用
Chemistry:
Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules, particularly in the formation of boron-containing compounds.
Biology and Medicine:
Drug Development:
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用機序
The mechanism by which (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)hydrazine exerts its effects involves interactions with various molecular targets. The dioxaborolane ring can participate in reversible covalent bonding with diols and other nucleophiles, making it useful in bioconjugation and molecular recognition applications.
類似化合物との比較
1-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: This compound shares the dioxaborolane ring but differs in the presence of a pyrazole ring instead of a hydrazine moiety.
4-Bromo-1-phenyl-1H-pyrazole: A precursor in the synthesis of the target compound, featuring a bromine atom instead of the dioxaborolane ring.
Uniqueness: The presence of both the hydrazine moiety and the dioxaborolane ring in (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)hydrazine makes it unique compared to similar compounds. This dual functionality allows for a wider range of chemical reactions and applications.
特性
分子式 |
C12H19BN2O2 |
|---|---|
分子量 |
234.10 g/mol |
IUPAC名 |
[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]hydrazine |
InChI |
InChI=1S/C12H19BN2O2/c1-11(2)12(3,4)17-13(16-11)9-5-7-10(15-14)8-6-9/h5-8,15H,14H2,1-4H3 |
InChIキー |
IQFJNLYFCUSICY-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



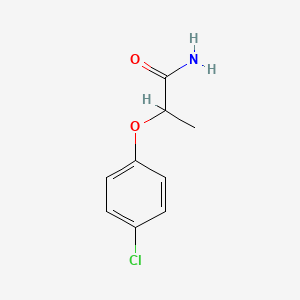

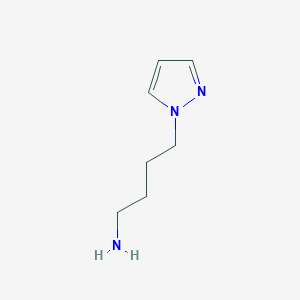

![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)morpholine](/img/structure/B13593467.png)


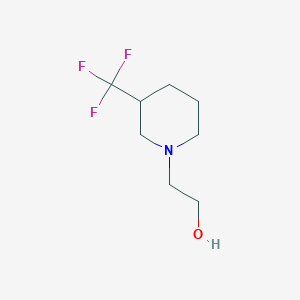
![N-[(furan-2-yl)methyl]-5-methyl-N-(propan-2-yl)-1H-indole-2-carboxamide](/img/structure/B13593482.png)
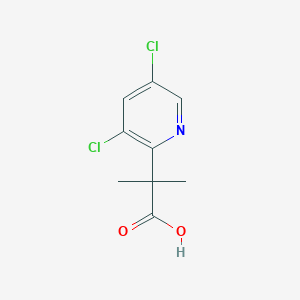

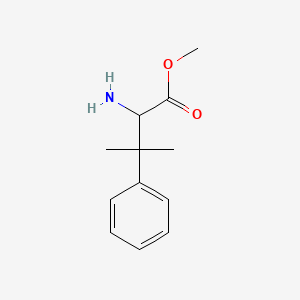
![5-chloro-N-[(2-oxo-1,3-dioxolan-4-yl)methyl]thiophene-2-carboxamide](/img/structure/B13593520.png)
